Methyl [(4-amino-2-nitrophenyl)thio]acetate
Overview
Description
Methyl [(4-amino-2-nitrophenyl)thio]acetate is an organic compound with the molecular formula C9H10N2O4S It is characterized by the presence of an amino group, a nitro group, and a thioether linkage attached to a phenyl ring, which is further connected to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-amino-2-nitrophenyl)thio]acetate typically involves a multi-step process:
Nitration: The starting material, 4-aminophenylthioacetate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group.
Esterification: The resulting nitro compound is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-amino-2-nitrophenyl)thio]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products
Reduction: 4-amino-2-aminophenylthioacetate.
Substitution: Derivatives with different functional groups replacing the amino group.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
Methyl [(4-amino-2-nitrophenyl)thio]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which Methyl [(4-amino-2-nitrophenyl)thio]acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, while the thioether linkage provides additional binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl [(4-amino-2-nitrophenyl)thio]propionate: Similar structure but with a propionate ester group instead of an acetate.
Ethyl [(4-amino-2-nitrophenyl)thio]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl [(4-amino-2-nitrophenyl)thio]butyrate: Similar structure but with a butyrate ester group instead of an acetate.
Uniqueness
Methyl [(4-amino-2-nitrophenyl)thio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino and a nitro group on the phenyl ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(4-amino-2-nitrophenyl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYZULZVNBROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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